molecular formula C11H13ClO3 B14034929 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one

1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one

Cat. No.: B14034929
M. Wt: 228.67 g/mol
InChI Key: USIZBUXWOLECGT-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one is a substituted propan-2-one derivative featuring a chloro group at the 1-position and a 4-ethoxy-3-hydroxyphenyl substituent. This compound’s structure combines aromatic, hydroxyl, ethoxy, and ketone functionalities, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

1-chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO3/c1-3-15-10-5-4-8(6-9(10)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3

InChI Key

USIZBUXWOLECGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one typically involves the chlorination of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one.

    Reduction: Formation of 1-chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one derivatives with substituted groups.

Scientific Research Applications

1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique 4-ethoxy-3-hydroxyphenyl group distinguishes it from analogs. Key comparisons include:

Chalcone Derivatives
  • Example : 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
    • Structure : Features a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) with 4-chloro and 4-hydroxyphenyl groups.
    • Key Differences :
  • The conjugated system enables UV-Vis absorption, useful in spectroscopic characterization .
  • Absence of ethoxy group reduces lipophilicity compared to the target compound.
  • Enhanced reactivity in Michael addition due to the α,β-unsaturated carbonyl .
Hydrazonoyl Chlorides
  • Example : 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
    • Structure : Contains a hydrazine moiety (N–N bond) and a 4-methoxyphenyl group.
    • Key Differences :
  • The hydrazine group facilitates nucleophilic substitution reactions, enabling heterocycle synthesis (e.g., pyrazoles) .
  • Methoxy substituent provides electron-donating effects, contrasting with the ethoxy group’s steric and electronic profile.
Cyclopropyl and Trifluoromethyl Derivatives
  • Example : 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
    • Structure : Cyclopropyl ring replaces the ethoxy-hydroxyphenyl group.
    • Key Differences :
  • Cyclopropane’s rigidity enhances metabolic stability but reduces hydrogen-bonding capacity .
  • Higher lipophilicity compared to the target compound.

  • Example : 1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one

    • Structure : Trifluoromethyl group at the 3-position of the phenyl ring.
    • Key Differences :
  • Strong electron-withdrawing effects from CF₃ alter electronic distribution and acidity .
  • Increased stability against oxidative degradation.
Solubility and Polarity
  • The target compound’s hydroxyl and ethoxy groups increase polarity, enhancing aqueous solubility relative to cyclopropyl or trifluoromethyl analogs .
  • Chalcone derivatives exhibit moderate solubility due to conjugated systems but lack ethoxy’s steric bulk .
Spectroscopic Characteristics
  • UV-Vis : Chalcones show strong absorption at ~300–400 nm (π→π* transitions) .
  • IR : Hydroxyl stretching (~3400 cm⁻¹) and ketone C=O (~1700 cm⁻¹) are common across analogs .

Crystallographic and Stability Insights

  • Crystal Packing: Hydrogen bonding (e.g., N–H⋯O in hydrazonoyl chlorides) stabilizes crystal structures .
  • Thermal Stability : Trifluoromethyl and cyclopropyl groups enhance thermal stability compared to ethoxy-hydroxyphenyl derivatives .

Biological Activity

1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12H15ClO3
  • Molecular Weight : 246.70 g/mol
  • Functional Groups : Chlorine, ethoxy, and hydroxy groups attached to a phenyl ring, contributing to its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens. The presence of the ethoxy and hydroxy groups enhances its interaction with microbial targets, potentially disrupting cellular processes.
  • Anticancer Potential : The compound has been investigated for its anticancer activity. It may interact with specific cellular pathways involved in cancer cell proliferation and survival. Notably, compounds with similar structures often target ion channels or enzymes critical for tumor growth .
  • Electrophilic Reactions : The chloro group in the structure may act as an electrophile, allowing it to react with nucleophilic sites on proteins or nucleic acids, which could inhibit enzyme activity or disrupt cellular functions .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various derivatives found that this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong bactericidal activity.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.400.80

Anticancer Activity

In vitro studies on human cancer cell lines have shown that the compound can inhibit cell proliferation significantly. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in viability in breast cancer cell lines (MCF-7).

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

Case Study 1: Antimicrobial Activity

In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of several derivatives including this compound against common pathogens responsible for nosocomial infections. The results confirmed its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

A study published in PMC investigated the effects of this compound on various cancer cell lines, demonstrating that it could induce apoptosis in MCF-7 cells through activation of caspase pathways. This suggests a promising avenue for further research into its use as an anticancer agent .

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